Methyl {2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]ethyl}carbamate
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Overview
Description
METHYL N-{2-[(BENZYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group, a sulfonyl group, and dimethoxyphenethyl moieties. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.
Preparation Methods
The synthesis of METHYL N-{2-[(BENZYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine.
Sulfonylation: Introduction of the sulfonyl group.
Carbamoylation: Addition of the carbamate group.
Each of these steps requires precise control of reaction conditions, such as temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
METHYL N-{2-[(BENZYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis .
Scientific Research Applications
METHYL N-{2-[(BENZYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of METHYL N-{2-[(BENZYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The compound’s overall structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
METHYL N-{2-[(BENZYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE can be compared to other similar compounds, such as:
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Shares the benzylamino and sulfonyl groups but differs in the rest of the structure.
4-[(Benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide: Similar sulfonyl and benzylamino groups but with a different core structure.
These comparisons highlight the unique aspects of METHYL N-{2-[(BENZYLAMINO)SULFONYL]-4,5-DIMETHOXYPHENETHYL}CARBAMATE, such as its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H24N2O6S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl N-[2-[2-(benzylsulfamoyl)-4,5-dimethoxyphenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H24N2O6S/c1-25-16-11-15(9-10-20-19(22)27-3)18(12-17(16)26-2)28(23,24)21-13-14-7-5-4-6-8-14/h4-8,11-12,21H,9-10,13H2,1-3H3,(H,20,22) |
InChI Key |
OHJYOPGOISXFJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)S(=O)(=O)NCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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